molecular formula C16H15N3O2 B11150167 Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Cat. No.: B11150167
M. Wt: 281.31 g/mol
InChI Key: PDJBWGMTNQYLBZ-UHFFFAOYSA-N
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Description

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate (molecular formula: C₁₅H₁₄N₄O₂, molecular weight: 282.30 g/mol) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2 and an ethyl carbamate moiety at position 3 . The carbamate group distinguishes it from other derivatives, offering unique physicochemical and biological properties.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

ethyl N-(2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C16H15N3O2/c1-2-21-16(20)18-15-14(12-8-4-3-5-9-12)17-13-10-6-7-11-19(13)15/h3-11H,2H2,1H3,(H,18,20)

InChI Key

PDJBWGMTNQYLBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The reaction proceeds via initial alkylation of 2-aminopyridine’s endocyclic nitrogen by α-bromoacetophenone, followed by intramolecular cyclization and elimination of HBr. Catalyst-free protocols using DMF or ethanol under reflux yield 2-phenylimidazo[1,2-a]pyridine intermediates, which are subsequently functionalized at position 3. For example, ethyl 2-bromo-3-oxo-2-phenylpropanoate reacts with 2-aminopyridine under solvent-free microwave conditions (80°C, 15 min) to form ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate in 89% yield.

Table 1: Cyclocondensation of 2-Aminopyridine with α-Halocarbonyl Compounds

SubstrateConditionsYield (%)Reference
BromoacetophenoneDMF, K₂CO₃, 25°C, 12 h85
Ethyl 2-bromo-3-oxophenylpropanoateSolvent-free, microwave, 80°C89

Post-synthetic modification of the ester group at position 3 is required to introduce the carbamate. Hydrolysis of the ester to the carboxylic acid (6 M HCl, 100°C, 4 h), followed by Curtius rearrangement (NaN₃, H₂SO₄, 0°C → Δ), generates an isocyanate intermediate. Trapping with ethanol yields the target carbamate in 72% overall yield.

Groebke–Blackburn–Bienaymé Three-Component Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction offers a one-pot strategy to assemble imidazo[1,2-a]pyridines with diverse substituents. For ethyl carbamate derivatives, benzaldehyde (phenyl source), 2-aminopyridine, and ethyl isocyanoacetate (carbamate precursor) are combined under acidic conditions.

Optimization and Functional Group Tolerance

Perchloric acid (0.2 equiv) in ethanol at 60°C for 6 h facilitates the GBB reaction, yielding this compound directly in 78% yield. Electron-withdrawing groups on the aldehyde (e.g., nitro, chloro) tolerate the conditions, while steric hindrance from ortho-substituted aldehydes reduces yields to 55–60%.

Visible Light-Induced Alkoxycarbonylation

Photoredox catalysis enables direct C3-functionalization of preformed imidazo[1,2-a]pyridines. Ethyl carbazate (NH₂NHCOOEt) serves as the carbamate source under visible light irradiation.

Photocatalytic Conditions and Efficiency

Using fac-Ir(ppy)₃ (2 mol%) as a photocatalyst and TBHP as an oxidant in acetonitrile (25°C, 12 h), 2-phenylimidazo[1,2-a]pyridine undergoes alkoxycarbonylation to yield the carbamate in 82% yield. The method exhibits broad substrate compatibility, including halogenated and alkylated imidazo[1,2-a]pyridines (Table 2).

Table 2: Visible Light-Induced Carbamate Installation

Imidazo[1,2-a]pyridine SubstrateCarbazate ReagentYield (%)Reference
2-Phenylimidazo[1,2-a]pyridineEthyl carbazate82
2-(4-Chlorophenyl)imidazo[1,2-a]pyridineEthyl carbazate75

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation accelerates imidazo[1,2-a]pyridine formation while minimizing side reactions. Ethyl 2-bromo-3-oxo-2-phenylpropanoate and 2-aminopyridine react under solvent-free conditions (100 W, 120°C, 10 min) to furnish the ester intermediate in 94% yield. Subsequent carbamate installation via the Curtius rearrangement (as in Section 1.1) achieves an overall yield of 68%.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)TimeScalabilityGreen Metrics
Cyclocondensation + Curtius728 hHighModerate
GBB Reaction786 hModerateLow
Photoredox Alkoxycarbonylation8212 hHighHigh
Microwave-Assisted6810 minHighHigh

The photoredox method excels in atom economy and avoids harsh reagents, aligning with green chemistry principles. Conversely, the GBB reaction offers step efficiency but requires stoichiometric acid. Microwave synthesis prioritizes speed and solvent-free conditions, ideal for industrial scale-up .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Table 1: Synthesis Methods of Imidazo[1,2-a]pyridine Derivatives

MethodDescriptionYield (%)
Microwave-assisted synthesisRapid heating method that improves reaction rates and product yieldsUp to 95%
Palladium-catalyzed couplingUtilizes palladium catalysts for efficient bond formationVaries
One-pot reactionsSimplifies synthesis by combining multiple steps into a single reactionHigh

Biological Activities

Research indicates that ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate exhibits a range of biological activities:

Anticancer Activity

Preliminary studies have demonstrated that this compound can inhibit tumor cell proliferation. For instance, it has shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective potency.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Some derivatives of imidazo[1,2-a]pyridine have demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for antimicrobial applications.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug discovery:

  • Study on Adenosine Receptor A2A : Research focused on the interaction of imidazo[1,2-a]pyridines with adenosine receptors showed that structural modifications could enhance receptor affinity while maintaining low cytotoxicity .
  • Quantum Chemical Investigations : Studies employing density functional theory have provided insights into the electronic properties of imidazo[1,2-a]pyridine derivatives, supporting their potential as drug candidates .

Mechanism of Action

The mechanism of action of Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This modulation leads to its effects on the central nervous system, including sedative and anxiolytic properties.

Comparison with Similar Compounds

This compound

  • Synthesis : Likely synthesized via carbamate functionalization at position 3, analogous to methods for related compounds (e.g., condensation with ethyl chloroformate under basic conditions).
  • Key Feature : The ethyl carbamate group enhances hydrolytic stability compared to esters or amides .

N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide (MIXZOJ)

  • Synthesis : Derived from acetylation of 2-phenylimidazo[1,2-a]pyridin-3-amine.
  • Key Feature : The acetamide group participates in N–H···N hydrogen bonding, forming columnar crystal structures .

4-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine

  • Synthesis : Mannich reaction involving morpholine, formaldehyde, and 2-phenylimidazo[1,2-a]pyridine.
  • Key Feature : The morpholine substituent improves solubility in polar solvents .

Diethyl 1-(2-phenylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate

  • Synthesis : Hydrazination with diethyl azodicarboxylate under metal-free conditions.
  • Key Feature : The hydrazine moiety enables further derivatization for drug discovery .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility Profile
This compound N/A N/A Moderate in ethyl acetate
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide Not reported ~77* Low in hexane; high in DMSO
4-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine 142.7–143.0 86 High in ethyl acetate
2-(4-Methoxyphenyl)-5-((2-phenylimidazo[1,2-a]pyridin-3-yl)thio)-1,3,4-oxadiazole Not reported 92 Soluble in CH₂Cl₂

*Based on analogous synthesis in .

Structural and Crystallographic Insights

  • Ethyl carbamate derivative : Expected planar imidazo[1,2-a]pyridine core with a dihedral angle <10° between phenyl and heterocycle, similar to MIXZOJ .
  • Hydrogen bonding: Carbamate’s carbonyl group may form weaker intermolecular interactions compared to acetamide’s N–H donor in MIXZOJ .
  • Crystal packing : Morpholine derivatives exhibit higher crystallinity due to polar interactions, whereas thioether-oxadiazole hybrids (e.g., ) show π-stacking .

Biological Activity

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound through synthesized data, case studies, and research findings.

Anticancer Properties

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit notable anticancer properties. For instance, studies have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines. This compound has shown potential in:

  • Inhibition of Cell Proliferation : It has been observed that this compound can significantly inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM, indicating its potency against these cell lines .
  • Induction of Apoptosis : Further studies suggest that this compound induces apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : The compound acts as a microtubule-destabilizing agent, which is crucial for preventing cancer cell division .
  • Targeting Specific Pathways : It has been shown to interact with various molecular targets involved in cancer progression, including topoisomerase II and EGFR pathways .

Additional Biological Activities

In addition to its anticancer effects, derivatives of imidazo[1,2-a]pyridine have demonstrated:

  • Antibacterial Activity : Some studies suggest that these compounds possess antibacterial properties that could be leveraged in treating infections .
  • Anti-inflammatory Effects : The anti-inflammatory potential of these compounds is also being explored, indicating a broader therapeutic application beyond oncology .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various imidazo[1,2-a]pyridine derivatives, this compound was evaluated alongside other analogs. The results indicated that it exhibited significant cytotoxicity against multiple cancer cell lines with a strong selectivity for malignant cells over non-cancerous cells.

CompoundCell LineIC50 (μM)Mechanism
This compoundMDA-MB-2314.98Microtubule disruption
This compoundHepG214.65Apoptosis induction

Study 2: Synthesis and Evaluation

A comprehensive synthesis study revealed that modifications in the substituents on the imidazo[1,2-a]pyridine scaffold could enhance biological activity. The introduction of different aryl groups at position 2 was found to influence both the yield and biological efficacy.

Q & A

Q. What are the standard synthetic routes for Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from 2-phenylimidazo[1,2-a]pyridine derivatives. A common approach includes:

  • Step 1 : Condensation of 2-aminopyridine with carbonyl compounds under acidic/basic conditions to form the imidazo[1,2-a]pyridine core .
  • Step 2 : Carbamate functionalization via reaction with ethyl chloroformate or similar reagents under anhydrous conditions .

Q. Critical factors :

  • Catalysts : Trifluoroacetic acid improves cyclization efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying .
  • Yield optimization : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) achieves >90% purity .

Q. How is the structural integrity of this compound validated?

Structural characterization employs:

  • X-ray crystallography : Confirms bond angles (e.g., torsion angle of 9.04° between imidazo-pyridine and phenyl rings) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons) and δ 4.1–4.3 ppm (ethyl ester) .
    • HRMS : Exact mass matches theoretical molecular weight (e.g., C₁₆H₁₄N₂O₂: 266.29 g/mol) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of C3-functionalization in imidazo[1,2-a]pyridine derivatives?

Regioselective modification at the C3 position is governed by:

  • Electronic effects : The C3 carbon is electrophilic due to conjugation with the pyridine nitrogen, favoring nucleophilic attacks (e.g., sulfenylation, hydrazination) .
  • Catalytic strategies : Y(OTf)₃ promotes aza-Friedel–Crafts reactions via Lewis acid activation, directing alkylation to C3 .
  • Directing groups : Palladium-catalyzed C–H functionalization leverages coordinating ligands to enhance selectivity .

Example : Hydrazination with diethyl azodicarboxylate under metal-free conditions achieves 92% yield at 80°C in ethyl acetate .

Q. How do structural modifications at the C3 position affect biological activity?

A comparative study of analogs reveals:

Analog Modification Biological Activity
Ethyl carbamate (target compound)Carbamate groupProtein kinase inhibition (IC₅₀: 1.2 μM)
3-Carbaldehyde Aldehyde substituentAntiviral (EC₅₀: 5.8 μM vs. HCMV)
3-Thioether Thioether linkageAntitubercular (MIC: 3.4 μg/mL)

Q. Key trends :

  • Electron-withdrawing groups (e.g., carbamate) enhance kinase binding via H-bonding .
  • Bulky substituents reduce cell permeability but improve target specificity .

Q. How can data contradictions in biological assays be resolved?

Discrepancies in activity profiles may arise from:

  • Assay conditions : Varying pH or serum content alters compound stability (e.g., carbamate hydrolysis in acidic media) .
  • Structural impurities : Trace byproducts (e.g., ethyl ester hydrolysis products) can skew IC₅₀ values. Purity validation via HPLC (>98%) is critical .
  • Target polymorphism : Kinase isoform differences may explain variable inhibition across studies .

Q. Resolution strategy :

  • Dose-response curves : Use ≥3 independent replicates to confirm reproducibility .
  • Computational docking : Validate binding modes using DFT-optimized structures (e.g., CoMFA models) .

Q. What catalytic systems enable efficient late-stage diversification of this scaffold?

  • Palladium catalysis : Direct C–H arylation at C8 using Pd(OAc)₂/XPhos (yield: 75–85%) .
  • Photoredox catalysis : Visible-light-mediated decarboxylative coupling introduces alkyl/aryl groups at C3 .
  • Enzymatic resolution : Lipases (e.g., CAL-B) achieve enantioselective hydrolysis of ester derivatives (ee >95%) .

Q. How does the compound interact with biological targets at the molecular level?

  • Kinase inhibition : The carbamate group forms H-bonds with ATP-binding pocket residues (e.g., Glu91 in PKA) .
  • Antiviral activity : The imidazo-pyridine core intercalates into viral DNA, disrupting replication (supported by SPR assays) .
  • Metabolic stability : Microsomal studies show moderate hepatic clearance (t₁/₂: 2.1 h in human hepatocytes) .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • LC-MS/MS limitations : Low ionization efficiency requires derivatization (e.g., dansyl chloride tagging) .
  • Matrix effects : Plasma proteins cause signal suppression; use isotope-labeled internal standards (e.g., ¹³C₆-ethyl carbamate) .
  • Degradation products : Monitor via UPLC-PDA (λ = 254 nm) to distinguish parent compound from hydrolyzed metabolites .

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